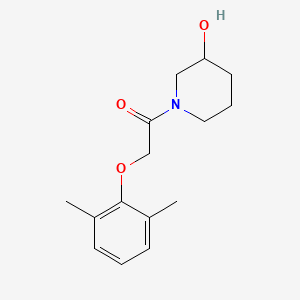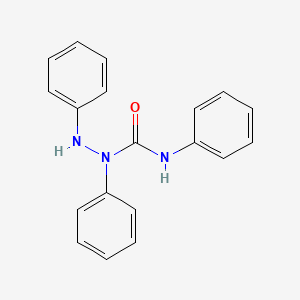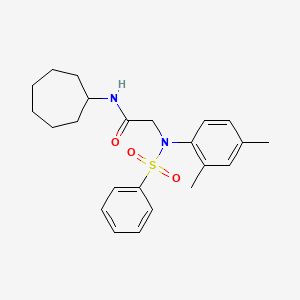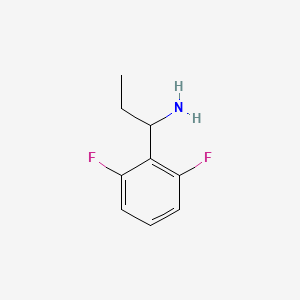![molecular formula C19H18O2 B12496030 {2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol](/img/structure/B12496030.png)
{2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol: is an organic compound that belongs to the class of naphthalenes It features a naphthalene ring system substituted with a methanol group and a 4-methylbenzyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol typically involves the reaction of 2-hydroxynaphthalene with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage. The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methanol group in {2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the naphthalene ring system, using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nitric acid, halogens, sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro or halogenated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Biology:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It can be used as a probe in biochemical assays to study enzyme-substrate interactions.
Medicine:
Therapeutics: The compound may exhibit pharmacological properties that can be explored for therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry:
Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.
Coatings and Paints: The compound’s stability and reactivity make it suitable for use in coatings and paints to improve their durability and performance.
Mécanisme D'action
The mechanism of action of {2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. For example, if the compound acts as an enzyme inhibitor, it may block the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
- {2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol
- {2-[(4-Ethylbenzyl)oxy]naphthalen-1-yl}methanol
- {2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methanol
Comparison:
- Structural Differences: The similar compounds differ in the substituents on the benzyl group (e.g., methyl, ethyl, chloro).
- Reactivity: These structural differences can influence the reactivity and chemical behavior of the compounds, such as their susceptibility to oxidation or substitution reactions.
- Applications: The unique structural features of this compound may confer specific advantages in certain applications, such as enhanced binding affinity to molecular targets or improved stability in industrial processes.
Propriétés
Formule moléculaire |
C19H18O2 |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
[2-[(4-methylphenyl)methoxy]naphthalen-1-yl]methanol |
InChI |
InChI=1S/C19H18O2/c1-14-6-8-15(9-7-14)13-21-19-11-10-16-4-2-3-5-17(16)18(19)12-20/h2-11,20H,12-13H2,1H3 |
Clé InChI |
BQQAFNQINQHVJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B12495948.png)
![methyl 2-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B12495956.png)


![1-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495972.png)
![2-Methoxy-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]benzaldehyde](/img/structure/B12495983.png)

![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B12495987.png)

![1-[1-(2-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B12495997.png)
![Ethyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496000.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B12496004.png)


